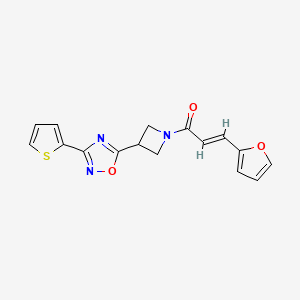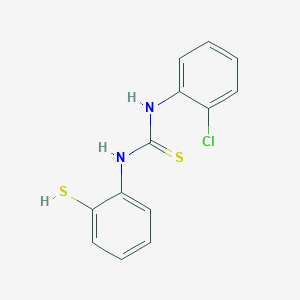
N-(2-chlorophenyl)-N'-(2-mercaptophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-(2-mercaptophenyl)thiourea, also known as CMTU, is a chemical compound that has been of interest to researchers due to its potential applications in various fields of science. CMTU is a thiourea derivative that has been synthesized using various methods.
科学的研究の応用
Synthesis and Characterization
N-(2-chlorophenyl)-N'-(2-mercaptophenyl)thiourea derivatives have been extensively studied for their synthesis and structural characterization. These compounds are synthesized and characterized using spectroscopic techniques such as IR, 1H, and 13C NMR, and in some cases, X-ray crystallography. For example, Yusof et al. (2010) successfully synthesized a series of thiourea derivatives, demonstrating the utility of typical spectroscopic techniques for characterization, including IR and NMR, and for some compounds, single-crystal X-ray diffraction methods have been employed to determine molecular structures, revealing significant insights into their geometric configurations and bonding characteristics (Yusof et al., 2010).
Biological Activities
Thiourea derivatives exhibit a broad range of biological activities, including enzyme inhibition and potential antitumor properties. For instance, Rahman et al. (2021) investigated unsymmetrical thiourea derivatives for their anti-cholinesterase activity and as sensing probes for mercury, demonstrating their potential in therapeutic and environmental applications (Rahman et al., 2021). Similarly, Wahdan (2020) explored the antibacterial, antifungal, and anticancer activities of N-(2-chlorophenyl)-N’-Benzoyl thiourea complexes, highlighting their significant cytotoxic activity against breast cancer cells (Wahdan, 2020).
Applications in Material Science
In addition to biological activities, thiourea derivatives have been explored for their applications in material science, such as in the synthesis of metal-organic frameworks and as components in sensing technologies. Sarkar et al. (2014) demonstrated the formation of a copper(I) metallogel from thiourea, showcasing its fluorescent properties and redox-responsive behavior, which could be applied in selective sensing of picric acid, a commonly used nitroexplosive (Sarkar et al., 2014).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-sulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S2/c14-9-5-1-2-6-10(9)15-13(18)16-11-7-3-4-8-12(11)17/h1-8,17H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLMBKIOVXIAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2966924.png)
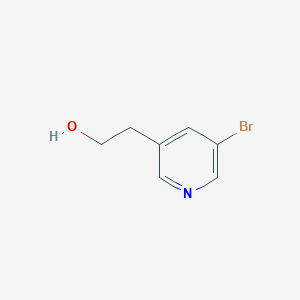
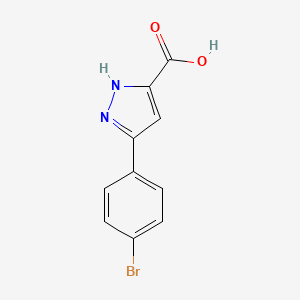
![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)
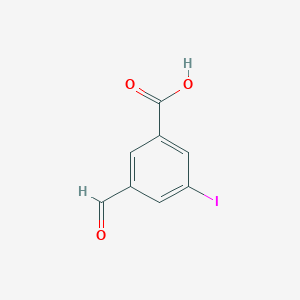
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)
![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)
![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)

![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)
![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)-2-propenenitrile](/img/structure/B2966943.png)
